Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves several steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of the furoyloxy and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl and phenyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide, as well as catalysts like palladium on carbon and sodium hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include:
- (2E)-2-[4-(ALLYLOXY)BENZYLIDENE]-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- Functionalized benzo[a]phenazines and indazolo[2,3-a]quinolines
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H26N2O7S |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
prop-2-enyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C35H26N2O7S/c1-3-18-42-34(40)30-22(2)36-35-37(31(30)24-14-16-26(17-15-24)44-33(39)28-13-8-19-41-28)32(38)29(45-35)21-23-9-7-12-27(20-23)43-25-10-5-4-6-11-25/h3-17,19-21,31H,1,18H2,2H3/b29-21+ |
InChI Key |
JJNMPQOJDMVKJL-XHLNEMQHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCC=C |
Origin of Product |
United States |
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